molecular formula C18H20N4 B3057567 6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile CAS No. 825638-02-6

6-(4-Methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile

Cat. No. B3057567
Key on ui cas rn: 825638-02-6
M. Wt: 292.4 g/mol
InChI Key: HVWMPCSXFINWER-UHFFFAOYSA-N
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Patent
US07288658B2

Procedure details

500 mg (2.1865 mmol) 6-chloro-4-o-tolyl-nicotinonitrile were dissolved in 10.0 ml toluene and heated to 112° C. At this temperature 2.19 g (21.865 mmol) 1-methylpiperazine were added, and the reaction mixture was stirred for further 60 minutes. The mixture was cooled down to 50° C. and concentrated under reduced pressure. 5 ml toluene were added to the obtained residue at a temperature of 20-25° C., followed by 900 mg sulfuric acid (95%). The organic phase was washed with 5 ml water. Evaporation in vacuo gave 520 mg of 6-(4-methyl-piperazin-1-yl)-4-o-tolyl-nicotinonitrile as a beige foam.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.[CH3:17][N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>C1(C)C=CC=CC=1>[CH3:17][N:18]1[CH2:23][CH2:22][N:21]([C:2]2[CH:9]=[C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=2)[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.19 g
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for further 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
5 ml toluene were added to the obtained residue at a temperature of 20-25° C.
WASH
Type
WASH
Details
The organic phase was washed with 5 ml water
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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